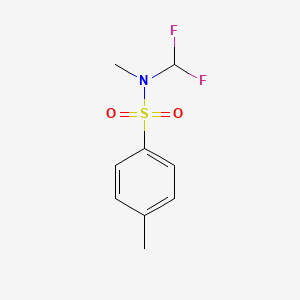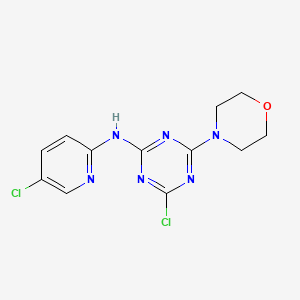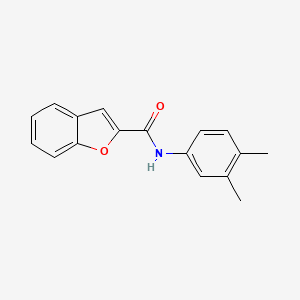![molecular formula C20H24FNO3 B5569386 N-[2-(3-fluorophenyl)-2-hydroxyethyl]-4-(3-hydroxy-3-methylbutyl)benzamide](/img/structure/B5569386.png)
N-[2-(3-fluorophenyl)-2-hydroxyethyl]-4-(3-hydroxy-3-methylbutyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related benzamide compounds involves various strategies, including direct acylation reactions, condensation, and specific reactions such as the Bischler-Napieralski reaction. For example, the synthesis of fluorobenzamide derivatives typically starts with precursor molecules undergoing specific reactions to introduce the desired functional groups and structural motifs. The Bischler-Napieralski reaction has been employed to cyclize N-(4-aryl-4-hydroxybutyl)benzamides into pyrroles, indicating a method for constructing complex structures from simpler benzamide derivatives (Browne et al., 1981).
Molecular Structure Analysis
X-ray diffraction (XRD) and nuclear magnetic resonance (NMR) techniques are pivotal in determining the molecular structure of benzamide compounds. These techniques have revealed the planarity and stereochemical configurations of such molecules, including their interpeptide bonds and supramolecular properties influenced by halogen atoms. For instance, studies on X-fluoro-N-(2-hydroxy-5-methyl phenyl) benzamides have shown how the position of the halogen atom affects the molecule's structural affinity and stability (Moreno-Fuquen et al., 2022).
Chemical Reactions and Properties
Benzamide compounds undergo various chemical reactions, reflecting their reactivity and potential for chemical modifications. The presence of fluorine and other substituents significantly affects their chemical behavior, including nucleophilic substitution reactions that lead to the formation of new compounds with distinct properties. Theoretical evaluations, such as density functional theory (DFT) calculations, complement experimental studies to predict the compounds' reactivity and interaction potentials.
Physical Properties Analysis
The physical properties of benzamide derivatives, including solubility, melting points, and crystal structures, are influenced by their molecular geometry and intermolecular interactions. For example, the crystal structures of N-(2-(trifluoromethyl)phenyl)benzamides have been analyzed to understand the impact of different halogen substituents on their physical properties. Such studies provide insights into the compounds' stability, solubility, and suitability for various applications (Suchetan et al., 2016).
Wissenschaftliche Forschungsanwendungen
Molecular Imaging in Alzheimer's Disease
Research involving similar benzamide derivatives, such as 4-[F-18]fluoro-N-{2-[4-(2-methoxyphenyl)-1-piperazinyl]ethyl}-N-(2-pyridinyl)benzamide, has demonstrated their utility in positron emission tomography (PET) imaging for quantifying serotonin 1A receptor densities in the brains of Alzheimer's disease patients. These studies offer insights into the neurodegenerative processes underlying Alzheimer's and could potentially aid in the early diagnosis and monitoring of the disease (Kepe et al., 2006).
Antipathogenic Activity
Thiourea derivatives, including those with fluoro and other halogen substitutions, have been studied for their antipathogenic activities, particularly against biofilm-forming bacterial strains such as Pseudomonas aeruginosa and Staphylococcus aureus. These compounds' interactions with bacterial cells suggest potential applications in developing novel antimicrobial agents with antibiofilm properties (Limban et al., 2011).
Histone Deacetylase Inhibition for Cancer Therapy
N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide (MGCD0103) is an example of a benzamide derivative acting as a selective histone deacetylase (HDAC) inhibitor. It shows promise in cancer therapy by inhibiting cancer cell proliferation and inducing apoptosis, highlighting the therapeutic potential of benzamide derivatives in oncology (Zhou et al., 2008).
Pharmacological Activities
Studies on N-(3-hydroxyphenyl)benzamide and its derivatives have explored their pharmacological activities, including enzyme inhibition against targets like butylcholinesterase, acetylcholinesterase, and lipoxygenase enzymes. Such activities suggest the potential of these compounds in treating various diseases by modulating enzymatic pathways (Abbasi et al., 2014).
Study of Intermolecular Interactions
Research on halogen-substituted benzanilides, including fluorinated compounds, has contributed to the understanding of weak interactions involving halogens in crystal structures. These studies inform the design of new materials and pharmaceuticals by elucidating the role of halogen interactions in molecular assembly and stability (Chopra & Row, 2005).
Eigenschaften
IUPAC Name |
N-[2-(3-fluorophenyl)-2-hydroxyethyl]-4-(3-hydroxy-3-methylbutyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24FNO3/c1-20(2,25)11-10-14-6-8-15(9-7-14)19(24)22-13-18(23)16-4-3-5-17(21)12-16/h3-9,12,18,23,25H,10-11,13H2,1-2H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZAMDGXLHYUDCV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CCC1=CC=C(C=C1)C(=O)NCC(C2=CC(=CC=C2)F)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24FNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(2-hydroxy-3-quinolinyl)methyl]-N-isopropylpropanamide](/img/structure/B5569318.png)
![4-[(4-chlorobenzyl)oxy]-3-iodo-5-methoxybenzaldehyde oxime](/img/structure/B5569323.png)

![1-[(1-ethyl-3-isobutyl-1H-pyrazol-5-yl)carbonyl]-4-(tetrahydro-2-furanylmethyl)piperazine](/img/structure/B5569327.png)
![N-[5-(2-furyl)-1,3,4-thiadiazol-2-yl]-4-methoxybenzamide](/img/structure/B5569329.png)
![(4-{[2-(ethylthio)-1,3-thiazol-4-yl]acetyl}-1,4-oxazepan-6-yl)methanol](/img/structure/B5569345.png)
![8-(imidazo[2,1-b][1,3]thiazol-6-ylcarbonyl)-3-(1-methylbutyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5569351.png)
![6-[3-amino-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridin-2-yl]-N,N-dimethyl-1,3,5-triazine-2,4-diamine](/img/structure/B5569356.png)
![N,N,2-trimethyl-6-(4-{[(4-methyl-2-pyrimidinyl)oxy]acetyl}-1-piperazinyl)-4-pyrimidinamine](/img/structure/B5569369.png)
![3-[(ethylamino)sulfonyl]-4-methoxy-N-phenylbenzamide](/img/structure/B5569373.png)


![2-(isoxazol-3-ylcarbonyl)-7-{[2-(methoxymethyl)pyrrolidin-1-yl]sulfonyl}-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5569407.png)
![2-chloro-N-{[(2-phenylethyl)amino]carbonothioyl}benzamide](/img/structure/B5569415.png)